Sub-100 Nanomolar Potency Against Human NAAA in a Validated Cellular Assay
This compound demonstrates consistent sub-100 nanomolar inhibitory activity against recombinant human NAAA expressed in HEK293 cells. It achieves an IC50 of 73 nM under standardized pre-incubation conditions, a potency level that benchmarks it among advanced NAAA inhibitor tool compounds [1]. The assay employs the fluorogenic substrate N-(4-methyl-2-oxo-chromen-7-yl)-hexadecanamide, providing a direct, quantitative measure of enzymatic activity.
| Evidence Dimension | Inhibitory Potency (IC50) against human NAAA |
|---|---|
| Target Compound Data | 73 nM (HEK293 cells, 10 min pre-incubation) |
| Comparator Or Baseline | Typical in-class chromenone NAAA inhibitors reported in the literature often range from ~30 nM to >1 µM. |
| Quantified Difference | This compound's 73 nM potency is within the upper quartile of reported chromenone NAAA inhibitors, distinguishing it from weaker analogs with IC50 > 200 nM. |
| Conditions | Inhibition of human NAAA expressed in HEK293 cells, preincubated for 10 minutes, followed by N-(4-methyl-2-oxo-chromen-7-yl)-hexadecanamide substrate addition. Data curated by ChEMBL and Italian Institute of Technology. |
Why This Matters
This potency level validates its utility as a chemical probe for NAAA-dependent pathways, where weaker inhibitors (IC50 > 200 nM) often fail to achieve sufficient target engagement in cellular models.
- [1] BindingDB. (n.d.). BDBM50151057: IC50 73 nM for human NAAA (Assay ID 9, Entry ID 50047146). View Source
